N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide
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Overview
Description
N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide is a heterocyclic compound that features a tetrazine ring substituted with a methylthio group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide typically involves the reaction of 3,6-bis(methylthio)-1,2,4,5-tetrazine with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazine ring can be reduced to form dihydrotetrazines.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotetrazines.
Substitution: Various substituted tetrazines depending on the nucleophile used.
Scientific Research Applications
N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide involves its ability to participate in bioorthogonal reactions, particularly the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction allows for the rapid and specific labeling of biomolecules, making it useful in various imaging and diagnostic applications[4][4]. The tetrazine ring acts as a reactive site, interacting with strained alkenes or alkynes to form stable adducts[4][4].
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(methylthio)-1,2,4,5-tetrazine: Similar structure but lacks the acetamide group.
3,6-Dichloro-1,2,4,5-tetrazine: Contains chlorine substituents instead of methylthio groups.
3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine: Features methoxycarbonyl groups instead of methylthio groups.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and enhances its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C5H7N5OS |
---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
N-(6-methylsulfanyl-1,2,4,5-tetrazin-3-yl)acetamide |
InChI |
InChI=1S/C5H7N5OS/c1-3(11)6-4-7-9-5(12-2)10-8-4/h1-2H3,(H,6,7,8,11) |
InChI Key |
RWXFIENHAMQGAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(N=N1)SC |
Origin of Product |
United States |
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